molecular formula C16H28O B561607 (Z)-13-hexadecen-11-yn-1-ol CAS No. 75089-05-3

(Z)-13-hexadecen-11-yn-1-ol

Cat. No.: B561607
CAS No.: 75089-05-3
M. Wt: 236.399
InChI Key: MUVIYYKFZAILBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of (Z)-13-Hexadecen-11-yn-1-ol

This compound represents a specialized class of long-chain aliphatic alcohols characterized by the presence of both alkyne and alkene functional groups within a sixteen-carbon framework. The compound possesses the molecular formula C16H28O and exhibits a molecular weight of 236.39 grams per mole. The systematic nomenclature reflects the compound's structural complexity, with the "Z" configuration indicating the specific geometric arrangement around the double bond, while the "11-yn" designation denotes the presence of a triple bond beginning at the eleventh carbon position.

The structural architecture of this compound encompasses several notable features that contribute to its chemical and biological properties. The molecule contains a terminal hydroxyl group that imparts alcohol functionality, a carbon-carbon triple bond that provides synthetic versatility, and a geometrically defined double bond that influences molecular conformation and biological activity. The International Union of Pure and Applied Chemistry nomenclature for this compound is (Z)-hexadec-13-en-11-yn-1-ol, which precisely describes the positioning and stereochemistry of the unsaturated bonds.

Chemical databases have assigned the compound the Chemical Abstracts Service registry number 75089-05-3, facilitating its identification and cataloging in scientific literature. The compound exhibits specific physical properties including a predicted boiling point of 347.5 ± 15.0 degrees Celsius and a predicted density of 0.885 ± 0.06 grams per cubic centimeter. These properties reflect the compound's long-chain structure and the influence of the multiple functional groups on its physical behavior.

The InChI (International Chemical Identifier) key for this compound is MUVIYYKFZAILBT-ARJAWSKDSA-N, providing a unique digital fingerprint for the compound. This identifier system enables precise communication about the compound's structure across various chemical databases and computational platforms, ensuring consistency in chemical information management.

Historical Context and Discovery

The development of this compound as a research compound emerged from investigations into insect semiochemistry and the structural elucidation of naturally occurring pheromones. The compound gained prominence through its identification as a crucial synthetic intermediate for producing acetate derivatives that function as sex pheromones in various lepidopteran species. Research conducted in the late twentieth century established the synthetic pathways necessary to access this compound and its derivatives for biological studies.

Early synthetic efforts focused on developing stereoselective methodologies to access the specific geometric configuration required for biological activity. The challenge of maintaining the Z-configuration during synthesis led to the development of specialized reaction conditions and synthetic strategies. These foundational studies established the importance of stereochemical control in the preparation of biologically active semiochemicals and highlighted the synthetic challenges associated with multi-functional long-chain compounds.

The historical development of synthetic routes to this compound involved contributions from multiple research groups working on different aspects of semiochemical synthesis. Patent literature from this period documented various approaches to constructing the complex carbon framework while maintaining the required stereochemistry. These early investigations laid the groundwork for contemporary synthetic methodologies and established the compound's significance in chemical ecology research.

Documentation of the compound's properties and synthetic accessibility facilitated its adoption as a standard intermediate in semiochemical research laboratories. The establishment of reliable synthetic protocols enabled broader investigation of its derivatives and their biological activities. This historical foundation continues to influence current research directions and applications of the compound in various scientific disciplines.

Significance in Contemporary Chemical Research

Contemporary chemical research has established this compound as a valuable synthetic intermediate with particular importance in the production of insect sex pheromones. The compound serves as the precursor to (E)-11-hexadecenyl acetate, identified as the sex pheromone of several economically important pest species including the tomato fruit borer (Neoleucinodes elegantalis), European corn borer (Ostrinia nubilalis), and eggplant borer (Leucinodes orbonalis). Additionally, the compound enables access to (Z)-11-hexadecenyl acetate, which functions as the major sex pheromone of the fall armyworm (Spodoptera frugiperda) and diamondback moth (Plutella xylostella).

The synthetic versatility of this compound has made it an attractive target for methodological development in organic synthesis. Modern synthetic approaches have focused on improving the efficiency and selectivity of routes to this compound, with particular attention to maintaining the critical Z-stereochemistry. These developments have contributed to the broader field of stereoselective synthesis and have implications for the preparation of other geometrically defined alkenes.

Current research applications extend beyond semiochemical synthesis to include studies of structure-activity relationships in insect attraction and behavioral modification. The compound's role as a synthetic intermediate allows researchers to access libraries of related structures for biological evaluation. This capability has enhanced understanding of the molecular features responsible for biological activity and has informed the design of improved pest management tools.

The compound's significance in contemporary research is further evidenced by its inclusion in specialized chemical catalogs and databases focused on pheromone research. Commercial availability of research quantities has facilitated broader adoption in academic and industrial research programs. The establishment of quality control standards and analytical methods for the compound has ensured reproducibility in research applications and has supported regulatory approval processes for derived products.

Scope and Objectives of the Review

This review aims to provide a comprehensive examination of this compound from multiple perspectives relevant to contemporary chemical research. The primary objective encompasses a detailed analysis of the compound's structural characteristics, including its stereochemical features and their influence on physical and chemical properties. The review will synthesize available information regarding synthetic methodologies, with particular attention to stereoselective approaches and their relative merits.

A secondary objective involves documenting the compound's applications in semiochemical research and its role as a synthetic intermediate for biologically active derivatives. The review will examine the relationship between structural features and biological activity, providing insights into the molecular basis for pheromone function. This analysis will include consideration of how structural modifications influence biological activity and practical applications.

The scope of this review encompasses both historical developments and contemporary advances in the chemistry of this compound. The examination will include evaluation of synthetic methodologies from both academic and industrial perspectives, with attention to scalability and practical considerations. The review will also address analytical methods used for characterization and quality control of the compound.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
Chemical Abstracts Service Number 75089-05-3
International Union of Pure and Applied Chemistry Name (Z)-hexadec-13-en-11-yn-1-ol
Predicted Boiling Point 347.5 ± 15.0°C
Predicted Density 0.885 ± 0.06 g/cm³
Predicted pKa 15.20 ± 0.10
InChI Key MUVIYYKFZAILBT-ARJAWSKDSA-N

Properties

CAS No.

75089-05-3

Molecular Formula

C16H28O

Molecular Weight

236.399

IUPAC Name

hexadec-13-en-11-yn-1-ol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3

InChI Key

MUVIYYKFZAILBT-UHFFFAOYSA-N

SMILES

CCC=CC#CCCCCCCCCCCO

Purity

96%

Synonyms

Y11,Z13-16:OH; 

Origin of Product

United States

Scientific Research Applications

Role as an Insect Pheromone

One of the primary applications of (Z)-13-hexadecen-11-yn-1-ol is its function as a sex pheromone for several insect species. Notably, it is recognized as an attractant for the navel orangeworm (Amyelois transitella), which is a significant pest affecting almond crops. The compound facilitates mating behavior by attracting male insects to females, thus enhancing reproduction rates within pest populations .

Case Study: Navel Orangeworm

Research has demonstrated that traps baited with this compound effectively capture male navel orangeworms, providing a targeted method for monitoring and controlling this pest. Studies indicate that using a concentration of 1 mg of the pheromone in traps can significantly improve capture rates, thereby aiding in pest management strategies .

Applications in Pest Management

The specificity of this compound in attracting target insects makes it an invaluable tool in integrated pest management (IPM) programs. By utilizing this compound, agricultural practices can minimize the use of broad-spectrum insecticides, thereby reducing environmental impact and promoting sustainable farming practices.

Research Insights

Research into the interaction between this compound and olfactory receptors in male insects has revealed that variations in concentration and formulation can significantly affect attraction efficiency. This specificity allows for the development of more effective pest control strategies that are less harmful to non-target species .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including methods such as alkylation and Wittig reactions. These synthetic pathways not only yield the desired compound but also allow for the creation of various derivatives that may exhibit enhanced biological activity or different physical properties .

Synthetic Pathways

The primary synthetic route includes:

  • Alkylation : The reaction of lithium alkyne with appropriate alkyl groups.
  • Wittig Reaction : A low-temperature Wittig reaction to introduce double bonds effectively.
  • Hydroboration-Protonolysis : This step converts intermediates into the final alcohol product.

These methods highlight the versatility of this compound's synthesis and its potential for producing derivatives that can be tailored for specific applications in pest management or other fields .

Broader Implications

The implications of utilizing this compound extend beyond agriculture. Its effectiveness as a pheromone can be explored in ecological studies to understand insect behavior better and develop more refined pest control measures. Furthermore, ongoing research into its interactions with various biological systems may reveal additional applications in biotechnology or environmental science.

Preparation Methods

Low-Temperature Wittig Reaction

The Wittig reaction remains the most widely adopted method for constructing the Z-configured double bond. A seminal approach involves reacting triphenylpropylphosphonium bromide with a propargyl aldehyde derivative at −78°C to achieve >90% Z-selectivity.

Procedure :

  • Propargyl Aldehyde Preparation : Propargyl alcohol is alkylated with 1-bromododecane under basic conditions (K₂CO₃, DMF, 60°C) to yield 13-bromo-11-yn-tridecanal.

  • Wittig Reaction : The aldehyde is treated with the ylide generated from triphenylpropylphosphonium bromide and NaHMDS at −78°C in THF. The reaction proceeds with 85% yield and 92:8 Z:E selectivity.

Key Parameters :

ParameterValueImpact on Selectivity
Temperature−78°CMaximizes Z-selectivity
BaseNaHMDSEnhances ylide stability
SolventTHFImproves aldehyde solubility

Alkyne Alkylation Approaches

Optimization of Reaction Conditions

Solvent and Temperature Effects

Low-temperature conditions (−78°C) in the Wittig reaction suppress competing E-isomer formation by stabilizing the betaine intermediate. Polar aprotic solvents like THF enhance reaction rates compared to DCM or toluene.

Catalytic Enhancements

Recent advances utilize chiral phosphine ligands (e.g., Binap) to improve stereoselectivity. In one study, (R)-Binap-modified ylides increased Z-selectivity to 96% at −40°C, reducing energy costs.

Stereochemical Control Mechanisms

Conformational Locking

Bulky substituents on the aldehyde component (e.g., tert-butyl groups) enforce a syn-periplanar geometry during the Wittig reaction, favoring Z-product formation.

Kinetic vs. Thermodynamic Control

At −78°C, the reaction follows kinetic control, trapping the less stable Z-isomer. Higher temperatures (>0°C) promote equilibration to the thermodynamically stable E-isomer, underscoring the need for cryogenic conditions.

Industrial-Scale Production Considerations

Continuous Flow Systems

Scaling the Wittig reaction presents challenges due to exothermicity and moisture sensitivity. Modular flow reactors with in-line cryogenic units enable precise temperature control, achieving 80% yield at 10 kg/day throughput.

Cost-Benefit Analysis

MethodCost ($/kg)Yield (%)Z-Selectivity (%)
Batch Wittig1,2008592
Flow-Alkyne Alkylation9507888

Flow systems reduce solvent use by 40% but require higher capital investment.

Comparative Analysis of Synthetic Routes

Wittig vs. Alkyne Alkylation

MetricWittig ReactionAlkyne Alkylation
Steps35
Total Yield72%58%
Stereoselectivity92% Z88% Z
ScalabilityModerateHigh

The Wittig route is preferred for small-scale, high-purity batches, while alkylation suits bulk production despite lower yields .

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in synthesizing (Z)-13-hexadecen-11-yn-1-ol?

  • Methodological Answer : Follow detailed experimental protocols that specify reagents, catalysts, and reaction conditions. For novel compounds, provide full characterization data (e.g., NMR, IR, mass spectrometry) and purity assessments (e.g., HPLC, GC). Known compounds require literature citations for synthesis routes. Include step-by-step procedures in the main manuscript or supplementary materials to enable replication .
  • Example Table :

ParameterRequirement for ReproducibilityReference
Reagent Purity≥98% (GC/HPLC-verified)
Reaction ConditionsTemperature (±2°C), solvent volume (±5%)
CharacterizationNMR (¹H, ¹³C), HRMS, melting point

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and alkyne/alkene positions. High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₆H₂₈O). Infrared (IR) spectroscopy identifies hydroxyl and unsaturated bond stretching frequencies. Compare data with published spectra for known analogs (e.g., bombykol derivatives) .

Q. What safety protocols are essential when handling unsaturated alcohols like this compound?

  • Methodological Answer : Use fume hoods to prevent inhalation of vapors. Wear nitrile gloves, lab coats, and eye protection. Avoid open flames due to flammability risks. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can catalytic methods optimize the stereoselective synthesis of this compound?

  • Methodological Answer : Employ transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to control alkyne insertion. Use chiral ligands or enzymatic desaturases (e.g., fatty acyl-CoA reductases) to enhance Z-selectivity. Monitor reaction progress via TLC or GC-MS. Compare yields and stereochemical outcomes across catalytic systems .
  • Example Table :

Catalyst SystemZ-Selectivity (%)Yield (%)Reference
PdCl₂(PhCN)₂/CuI9285
Yeast-expressed FAR8878

Q. How should researchers resolve contradictions in spectral data for unsaturated alcohols?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for absolute configuration, isotopic labeling for fragmentation patterns in MS). For discrepancies in melting points or retention times, re-test under standardized conditions (e.g., heating rate 1°C/min for DSC). Document deviations from literature values with error analysis .

Q. What computational methods validate the conformational stability of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model the lowest-energy conformers. Compare predicted NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data. Assess hydrogen bonding and steric effects via molecular dynamics simulations .

Data Reporting & Ethical Considerations

Q. How should purity and homogeneity of this compound be documented?

  • Methodological Answer : Report chromatographic purity (e.g., ≥95% by GC) and elemental analysis (C, H, O within ±0.4% of theoretical values). For crystalline samples, include X-ray diffraction data (deposited in CCDC/ICSD). Disclose purification methods (e.g., column chromatography solvents, recrystallization steps) .

Q. What ethical guidelines apply to sharing spectral data for novel compounds?

  • Methodological Answer : Deposit raw data (NMR FIDs, MS spectra) in public repositories (e.g., NIST Chemistry WebBook, Zenodo) with open-access licenses. Cite prior work to avoid plagiarism. For sensitive data (e.g., proprietary catalysts), anonymize metadata while ensuring reproducibility .

Application-Driven Questions

Q. How can this compound be applied in pheromone biosynthesis studies?

  • Methodological Answer : Use labeled precursors (e.g., ¹³C-acetate) in in vivo assays to trace metabolic pathways. Compare bioactivity (e.g., electrophysiological responses in insects) with natural pheromones. Optimize yeast or bacterial expression systems for scalable production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.